N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including furan, imidazole, and benzofuran. These groups are often found in biologically active compounds, so this molecule could potentially have interesting biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR spectroscopy and X-ray crystallography can be used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the imidazole ring is a site of potential reactivity, especially at the nitrogen atoms . The furan ring is also reactive due to the presence of an oxygen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and functional groups could affect its solubility, melting point, and other properties .Scientific Research Applications
Antimicrobial Activity
- Pyrazole and imidazole derivatives, including those structurally related to the compound of interest, have been synthesized and evaluated for antimicrobial properties. Such compounds demonstrated notable antimicrobial activity (Idhayadhulla, Kumar, & Abdul, 2012).
Antiprotozoal Agents
- Imidazo[1,2-a]pyridines, a category which includes compounds structurally similar to the one , have been synthesized and tested as antiprotozoal agents. These compounds showed significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum (Ismail et al., 2004).
Antileukemic Activities
- Derivatives including furanyl and pyranyl compounds, which share structural characteristics with the compound , have been synthesized and tested for antileukemic activities (Earl & Townsend, 1979).
Synthesis of Various Derivatives
- Research has been conducted on synthesizing various derivatives incorporating furan and imidazole groups, which are elements of the compound . These derivatives have been evaluated for different biological activities, including antimicrobial and anticancer properties (Bassyouni et al., 2012).
Synthesis and Evaluation of Activity
- Studies have synthesized and evaluated the activity of compounds similar in structure, particularly those with naphtho[2,1-b]furan-2-carbonyl moieties, for antimicrobial, antiinflammatory, analgesic, and other activities (Kumaraswamy et al., 2008).
Anticancer Activities
- Compounds containing furan moieties, similar to the compound , have been synthesized and evaluated for their anticancer activities, showing promising results against various cancer cell lines (Zaki, Al-Gendey, & Abdelhamid, 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-27-17-5-2-4-14-12-18(29-20(14)17)21(26)22-7-8-24-9-10-25-19(24)13-15(23-25)16-6-3-11-28-16/h2-6,9-13H,7-8H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCLONPZRQREJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C=CN4C3=CC(=N4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.